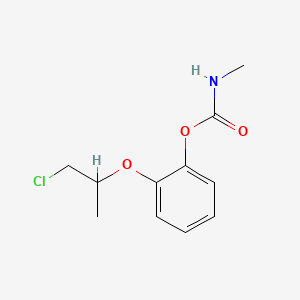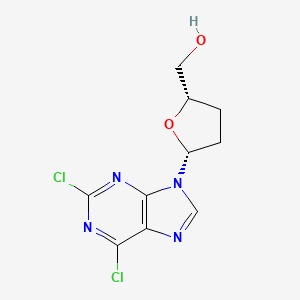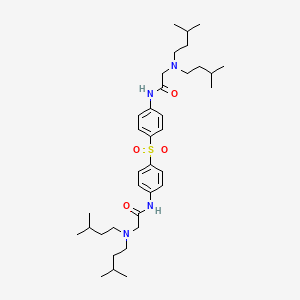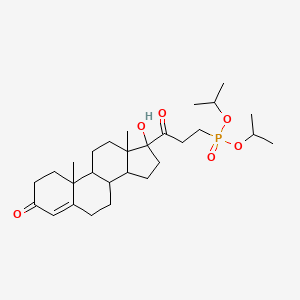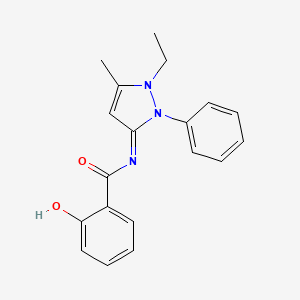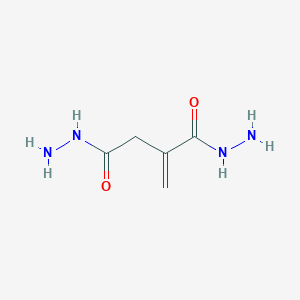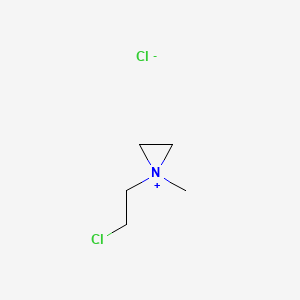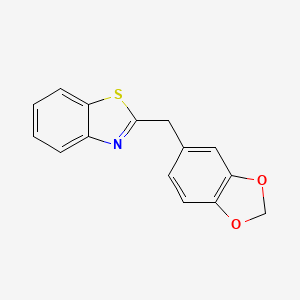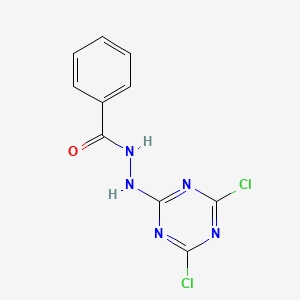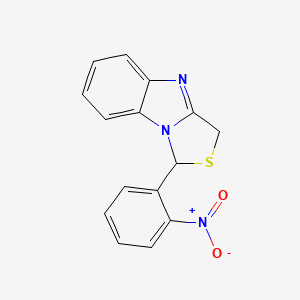
1H,3H-Thiazolo(3,4-a)benzimidazole, 1-(2-nitrophenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H,3H-Thiazolo(3,4-a)benzimidazole, 1-(2-nitrophenyl)- is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. The compound consists of a fused thiazole and benzimidazole ring system with a 2-nitrophenyl substituent, which contributes to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1H,3H-Thiazolo(3,4-a)benzimidazole, 1-(2-nitrophenyl)- can be synthesized through various methods. One common approach involves the cyclization of 2-mercaptoaniline with 2-nitrobenzaldehyde in the presence of a suitable catalyst. The reaction typically proceeds under reflux conditions in an organic solvent such as ethanol or acetic acid. The reaction mechanism involves the formation of an intermediate Schiff base, followed by intramolecular cyclization to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, green chemistry approaches, such as using water as a solvent and visible light as a catalyst, are being explored to make the process more environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions: 1H,3H-Thiazolo(3,4-a)benzimidazole, 1-(2-nitrophenyl)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, acetic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogenating agents, nitrating agents.
Major Products Formed:
Reduction: 1H,3H-Thiazolo(3,4-a)benzimidazole, 1-(2-aminophenyl)-.
Oxidation: Sulfoxides and sulfones of the parent compound.
Substitution: Halogenated or nitrated derivatives of the parent compound.
Wissenschaftliche Forschungsanwendungen
1H,3H-Thiazolo(3,4-a)benzimidazole, 1-(2-nitrophenyl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in disease pathways.
Medicine: Explored for its antiviral and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism by which 1H,3H-Thiazolo(3,4-a)benzimidazole, 1-(2-nitrophenyl)- exerts its effects varies depending on its application. In medicinal chemistry, it acts as an inhibitor of specific enzymes by binding to their active sites or allosteric sites, thereby blocking their activity. For example, its derivatives inhibit HIV-1 reverse transcriptase by binding to a non-nucleoside binding site, preventing the enzyme from synthesizing viral DNA .
Vergleich Mit ähnlichen Verbindungen
- 1H,3H-Thiazolo(3,4-a)benzimidazole, 1-(2,6-difluorophenyl)-
- 1H,3H-Thiazolo(3,4-a)benzimidazole, 1-(4-chlorophenyl)-
Comparison: 1H,3H-Thiazolo(3,4-a)benzimidazole, 1-(2-nitrophenyl)- is unique due to the presence of the nitro group, which imparts distinct electronic properties and reactivity. Compared to its analogs, such as the 2,6-difluorophenyl and 4-chlorophenyl derivatives, the nitro-substituted compound exhibits different pharmacological profiles and chemical reactivity. The nitro group can be reduced to an amino group, offering additional pathways for chemical modification and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
136994-97-3 |
|---|---|
Molekularformel |
C15H11N3O2S |
Molekulargewicht |
297.3 g/mol |
IUPAC-Name |
1-(2-nitrophenyl)-1,3-dihydro-[1,3]thiazolo[3,4-a]benzimidazole |
InChI |
InChI=1S/C15H11N3O2S/c19-18(20)12-7-3-1-5-10(12)15-17-13-8-4-2-6-11(13)16-14(17)9-21-15/h1-8,15H,9H2 |
InChI-Schlüssel |
PSYDBXIUPWICOV-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=NC3=CC=CC=C3N2C(S1)C4=CC=CC=C4[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


